4-(Trifluoromethyl)-L-phenylalanine chemical properties
4-(Trifluoromethyl)-L-phenylalanine chemical properties
An In-depth Technical Guide to 4-(Trifluoromethyl)-L-phenylalanine
Introduction
4-(Trifluoromethyl)-L-phenylalanine is a synthetic amino acid derivative of L-phenylalanine, characterized by the substitution of a hydrogen atom with a trifluoromethyl group at the para position of the phenyl ring. This modification imparts unique chemical and biological properties, making it a compound of significant interest in pharmaceutical research, peptide synthesis, and metabolic studies. The trifluoromethyl group enhances the compound's stability and reactivity, offering a valuable tool for developing novel therapeutics and biochemical probes.[1] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and biological activities of 4-(Trifluoromethyl)-L-phenylalanine.
Chemical and Physical Properties
4-(Trifluoromethyl)-L-phenylalanine is a white to off-white crystalline powder.[2][3] Key chemical and physical properties are summarized in the tables below.
Table 1: General Chemical Properties
| Property | Value | Reference |
| IUPAC Name | (2S)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | [4] |
| Synonyms | (S)-2-Amino-3-[4-(trifluoromethyl)phenyl]propionic acid, L-4-TRIFLUOROMETHYLPHE, p-trifluoromethylphenylalanine | [4][5][6] |
| CAS Number | 114926-38-4 | [4][5] |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | [4][5] |
| Molecular Weight | 233.19 g/mol | [4][5] |
| Purity | ≥98% | [5] |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Reference |
| Physical Form | White to light-yellow powder or crystals | [3] |
| Solubility | No specific data available in the provided search results. | |
| Melting Point | No specific data available in the provided search results. | [2][7] |
| Storage Temperature | 2°C - 8°C | [8] |
| InChI Key | CRFFPDBJLGAGQL-QMMMGPOBSA-N | [3][4] |
| SMILES | C1=CC(=CC=C1C--INVALID-LINK--N)C(F)(F)F | [4] |
Experimental Protocols
Synthesis of 4-(Trifluoromethyl)-L-phenylalanine Derivatives
A common method for synthesizing phenylalanine derivatives is through a Negishi cross-coupling reaction. The following protocol is a general representation based on the synthesis of similar phenylalanine analogues.[9][10]
Workflow for the Synthesis of Phenylalanine Derivatives
Caption: General synthesis workflow for phenylalanine derivatives.
Methodology:
-
Esterification: The synthesis can begin with the esterification of a protected serine, such as Cbz-Ser-OH.[9]
-
Appel Iodination: The resulting ester undergoes an Appel iodination to produce the corresponding β-iodoalanine methyl ester.[9]
-
Negishi Cross-Coupling: A key step involves the Negishi cross-coupling of a prefunctionalized aryl bromide (in this case, a bromide with a trifluoromethyl group) with the β-iodoalanine derivative.[9][10]
-
Deprotection: The final step involves the removal of protecting groups to yield the desired 4-(Trifluoromethyl)-L-phenylalanine derivative.
Peptide Synthesis
4-(Trifluoromethyl)-L-phenylalanine can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) or solution-phase methods.[11] The Fmoc (fluorenylmethoxycarbonyl) protecting group is commonly used for the selective protection of the amino group during synthesis.[12]
Biological Activity and Mechanism of Action
Acyltransferase Inhibition
4-(Trifluoromethyl)-L-phenylalanine has been identified as an acyltransferase inhibitor.[8] It acts by preventing the formation of fatty acids through the inhibition of the ketoreductase enzyme.[8] This inhibitory action has been shown to induce a cytotoxic effect on cancer cells and inhibit protein synthesis in myeloid leukemia cells.[8] It also exhibits antibacterial activity against organisms such as Salmonella enterica and Mycobacterium tuberculosis.[8]
Inhibitory Action of 4-(Trifluoromethyl)-L-phenylalanine
Caption: Inhibition of fatty acid synthesis by 4-TFMP.
Neuroprotective Effects of a Derivative
A derivative, 4-Trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine acid (AE-18), has demonstrated preventive and therapeutic effects in a model of focal cerebral ischemia-reperfusion injury.[13] Its mechanism of action involves the inhibition of excitotoxicity and the improvement of Blood-Brain Barrier (BBB) permeability, as well as enhancing the levels of Vascular Endothelial Growth Factor (VEGF) and Brain-Derived Neurotrophic Factor (BDNF).[13]
Signaling Pathway of a 4-(Trifluoromethyl)-L-phenylalanine Derivative
Caption: Neuroprotective mechanism of a derivative of 4-(Trifluoromethyl)-L-phenylalanine.
Safety and Handling
4-(Trifluoromethyl)-L-phenylalanine is classified as an irritant.[4] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][4][14]
Table 3: Hazard Information
| Hazard Statement | Description | Reference |
| H315 | Causes skin irritation | [4][14] |
| H319 | Causes serious eye irritation | [4][14] |
| H335 | May cause respiratory irritation | [4][14] |
Handling Precautions:
-
Engineering Controls: Use in a well-ventilated area.[2][14] Emergency eye wash fountains and safety showers should be readily available.[14]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.[2][14]
First Aid Measures:
-
Inhalation: Remove the person to fresh air. Seek medical attention if breathing difficulties occur.[7][14]
-
Skin Contact: Wash the affected area with plenty of soap and water.[7][14]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids.[7][14]
-
Ingestion: Clean mouth with water and drink plenty of water afterward.[7]
References
- 1. 114926-38-4 Cas No. | 4-(Trifluoromethyl)-L-phenylalanine | Apollo [store.apolloscientific.co.uk]
- 2. peptide.com [peptide.com]
- 3. 4-(Trifluoromethyl)-L-phenylalanine | 114926-38-4 [sigmaaldrich.com]
- 4. 4-(Trifluoromethyl)-L-phenylalanine | C10H10F3NO2 | CID 2761501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. chemwhat.com [chemwhat.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-(Trifluoromethyl)-L-phenylalanine | 114926-38-4 | FT43466 [biosynth.com]
- 9. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-(Trifluoromethyl)- D -phenylalanine = 98.5 HPLC 114872-99-0 [sigmaaldrich.com]
- 12. chemimpex.com [chemimpex.com]
- 13. 4-Trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine acid exerts its effects on the prevention, post-therapeutic and prolongation of the thrombolytic window in ischemia-reperfusion rats through multiple mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. synquestlabs.com [synquestlabs.com]
